(5-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazol-3-yl)(3-methoxyphenyl)methanamine
Description
The compound (5-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazol-3-yl)(3-methoxyphenyl)methanamine is a triazole-based molecule featuring a 1,2,4-triazole core substituted with a 3,4-dimethoxyphenyl group at the 5-position and a 3-methoxyphenyl group linked via a methanamine moiety. This structure combines electron-rich aromatic systems (methoxy substituents) with a flexible amine linker, which may enhance interactions with biological targets such as enzymes or receptors.
Properties
Molecular Formula |
C18H20N4O3 |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
[3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazol-5-yl]-(3-methoxyphenyl)methanamine |
InChI |
InChI=1S/C18H20N4O3/c1-23-13-6-4-5-11(9-13)16(19)18-20-17(21-22-18)12-7-8-14(24-2)15(10-12)25-3/h4-10,16H,19H2,1-3H3,(H,20,21,22) |
InChI Key |
GLXSHKPZLUXLIV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NNC(=N2)C(C3=CC(=CC=C3)OC)N)OC |
Origin of Product |
United States |
Biological Activity
The compound (5-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazol-3-yl)(3-methoxyphenyl)methanamine is a triazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a triazole ring and methoxy-substituted phenyl groups, which are essential for its biological activity.
Anticancer Properties
Recent studies have indicated that triazole derivatives exhibit notable anticancer properties. Specifically, compounds similar to (5-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazol-3-yl)(3-methoxyphenyl)methanamine have been shown to induce apoptosis in various cancer cell lines.
-
Mechanism of Action
- The compound is believed to induce apoptosis through the activation of extrinsic and intrinsic apoptotic pathways. This is facilitated by the upregulation of pro-apoptotic proteins such as Bax and cleaved caspases while downregulating anti-apoptotic proteins like Bcl-2 .
- Additionally, it may inhibit critical signaling pathways associated with cancer cell survival, including STAT3 and NF-κB pathways .
- Case Studies
| Cell Line | IC50 (μg/ml) |
|---|---|
| HCT116 | 15.3 |
| SW480 | 13.4 |
Other Biological Activities
Beyond anticancer effects, triazole compounds have been investigated for their anti-inflammatory and antimicrobial properties. These activities are often attributed to their ability to interact with various biological targets, including enzymes and receptors involved in inflammatory responses.
Research Findings
A comprehensive review of literature indicates that triazole derivatives exhibit a wide range of biological activities:
- Antitumor Activity : Several studies have reported on the cytotoxic effects of triazole derivatives against different cancer cell lines.
- Anti-inflammatory Effects : Triazoles have shown promise in reducing inflammation markers in vitro and in vivo.
- Antimicrobial Properties : Some derivatives have been tested against bacterial strains, demonstrating potential as antimicrobial agents.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below highlights key structural analogs and their substituent variations, which influence physicochemical properties and bioactivity:
Key Observations :
- Linker Flexibility : The primary methanamine linker in the target compound may offer greater conformational flexibility compared to tertiary amines (e.g., ), which could influence pharmacokinetics.
- Heterocyclic Variations : Replacement of the dimethoxyphenyl group with furan () introduces a heteroatom-rich system, altering electronic properties and solubility.
Q & A
Q. What are the standard synthetic protocols for preparing (5-(3,4-dimethoxyphenyl)-1H-1,2,4-triazol-3-yl)(3-methoxyphenyl)methanamine?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, triazole-thione derivatives (e.g., 5-(3,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-thione) react with halogenated intermediates (e.g., 3-methoxyphenylmethanamine derivatives) in alkaline conditions. Solvent systems like water-dimethylformamide (1:1 ratio) are critical for solubility and reaction efficiency . Key steps include refluxing at 80–100°C for 6–12 hours, followed by acidification to precipitate the product.
Q. How should researchers characterize the compound’s purity and structural integrity?
- Methodological Answer : Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Confirm methoxyphenyl and triazole proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, triazole protons at δ 8.1–8.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% by area normalization) using C18 columns and methanol-water mobile phases.
- Mass Spectrometry (MS) : Verify molecular weight (e.g., [M+H]+ at m/z 396.4) .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
- Methodological Answer :
- Solvent Optimization : Adjusting the water-DMF ratio (e.g., 1:1 to 1:2) improves solubility of methoxyphenyl intermediates .
- Catalytic Additives : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates.
- Temperature Gradients : Stepwise heating (e.g., 60°C for initial mixing, 100°C for cyclization) minimizes side reactions .
Q. What strategies are effective for evaluating the compound’s antimicrobial activity?
- Methodological Answer :
- Agar Dilution Assays : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains. Minimum inhibitory concentrations (MICs) are determined by serial dilution (range: 0.5–128 μg/mL) .
- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., 3,4-dimethoxy vs. 2,4-dimethoxy groups) to identify pharmacophores. Triazole-thione analogs show enhanced activity due to sulfur’s electron-withdrawing effects .
Q. How can contradictory data in biological activity reports be resolved?
- Methodological Answer :
- Standardized Protocols : Use CLSI (Clinical and Laboratory Standards Institute) guidelines for MIC assays to reduce variability .
- Control for Substituent Position : For example, 3,4-dimethoxyphenyl groups may enhance membrane permeability compared to 2,4-substituted analogs, explaining potency differences .
Data Contradiction and Validation
Q. What computational methods validate the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to fungal lanosterol 14α-demethylase (CYP51). Triazole nitrogen atoms form hydrogen bonds with heme iron, while methoxyphenyl groups occupy hydrophobic pockets .
- Density Functional Theory (DFT) : Calculate charge distribution to predict reactive sites (e.g., triazole C5 position for electrophilic substitution) .
Stability and Degradation
Q. How should researchers assess the compound’s stability under physiological conditions?
- Methodological Answer :
- pH-Dependent Stability Studies : Incubate in buffers (pH 2–8) at 37°C for 24–72 hours. Monitor degradation via HPLC; methoxyphenyl groups are prone to oxidative demethylation at pH > 7 .
- Forced Degradation : Expose to UV light (254 nm) and H2O2 (3% v/v) to identify photolytic and oxidative byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
